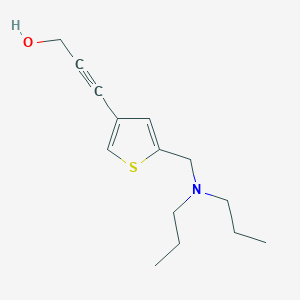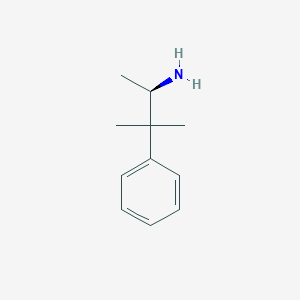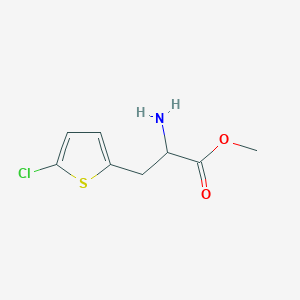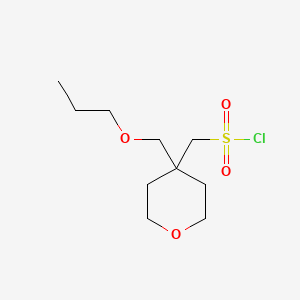
3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a dipropylamino group, a thiophene ring, and a propynol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Dipropylamino Group: The dipropylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the thiophene ring is replaced by the dipropylamino group.
Attachment of the Propynol Group: The propynol group can be attached through Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and various nucleophiles or electrophiles are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted thiophenes depending on the reagents used.
Applications De Recherche Scientifique
3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 3-(5-((Dipropylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes, receptors, or DNA, leading to various biological effects.
Chemical Reactivity: The presence of the dipropylamino group, thiophene ring, and propynol group allows for diverse chemical interactions and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-(Aminomethyl)thiophen-3-yl)prop-2-yn-1-ol: Similar structure but with an aminomethyl group instead of a dipropylamino group.
3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol: Similar structure but with a diethylamino group instead of a dipropylamino group.
3-(5-((Dimethylamino)methyl)thiophen-3-yl)prop-2-yn-1-ol: Similar structure but with a dimethylamino group instead of a dipropylamino group.
Propriétés
Formule moléculaire |
C14H21NOS |
|---|---|
Poids moléculaire |
251.39 g/mol |
Nom IUPAC |
3-[5-[(dipropylamino)methyl]thiophen-3-yl]prop-2-yn-1-ol |
InChI |
InChI=1S/C14H21NOS/c1-3-7-15(8-4-2)11-14-10-13(12-17-14)6-5-9-16/h10,12,16H,3-4,7-9,11H2,1-2H3 |
Clé InChI |
BGOZINXWYDLGND-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CC1=CC(=CS1)C#CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-methyl-4H,5H,6H-furo[2,3-c]pyrrole](/img/structure/B15325227.png)







amine](/img/structure/B15325283.png)

![3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)spiro[3.3]heptan-1-one](/img/structure/B15325307.png)
